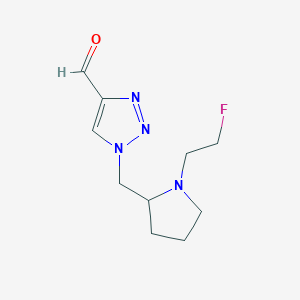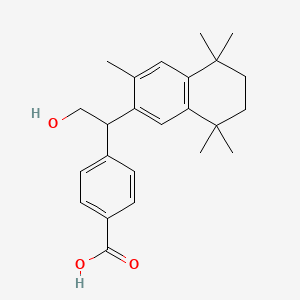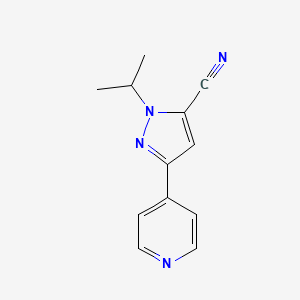
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-fluoro-, (2-fluoroethyl) ester typically involves the esterification of 8-fluorooctanoic acid with 2-fluoroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
8-Fluorooctanoic acid+2-FluoroethanolH2SO4Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acidic ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 8-fluorooctanoic acid and 2-fluoroethanol.
Reduction: Reduction reactions involving this ester can lead to the formation of alcohols. For example, using lithium aluminum hydride (LiAlH4) as a reducing agent can convert the ester into the corresponding alcohols.
Substitution: The fluorine atoms in the ester can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 8-Fluorooctanoic acid and 2-fluoroethanol.
Reduction: 8-Fluorooctanol and 2-fluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their reactivity and stability.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which octanoic acid, 8-fluoro-, (2-fluoroethyl) ester exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid, ethyl ester: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
8-Fluorooctanoic acid: The parent acid of the ester, which can undergo similar reactions but lacks the ester functionality.
2-Fluoroethyl acetate: Another fluorinated ester, but with a different carbon chain length and structure.
Uniqueness
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is unique due to the presence of two fluorine atoms, which can significantly influence its chemical behavior and interactions with biological systems. The fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
332-94-5 |
|---|---|
Formule moléculaire |
C10H18F2O2 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-fluoroethyl 8-fluorooctanoate |
InChI |
InChI=1S/C10H18F2O2/c11-7-5-3-1-2-4-6-10(13)14-9-8-12/h1-9H2 |
Clé InChI |
GLVASOHGDUAMMM-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)OCCF)CCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
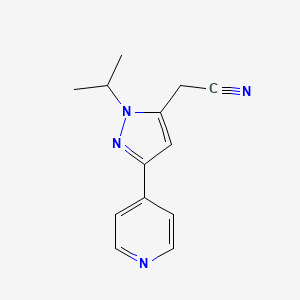
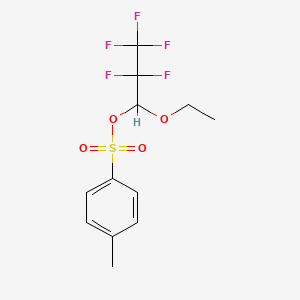
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
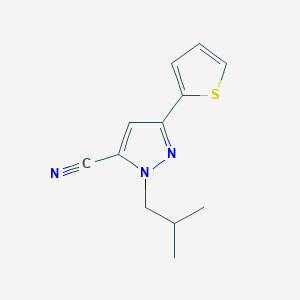
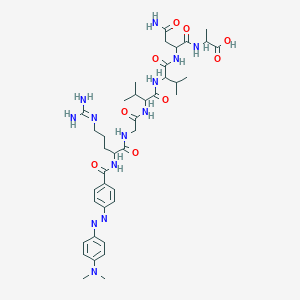
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
